Product packaging for Decahydro-1H-cyclopenta[B]indolizine(Cat. No.:CAS No. 14843-12-0)

Decahydro-1H-cyclopenta[B]indolizine

Cat. No.: B576990
CAS No.: 14843-12-0
M. Wt: 165.28
InChI Key: ZRQZCHFWQPGOJP-UHFFFAOYSA-N
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Description

Decahydro-1H-cyclopenta[B]indolizine is a complex, fully saturated bicyclic organic compound that features a fused cyclopentane-indolizine system. Its rigid, three-dimensional scaffold makes it a valuable intermediate in medicinal chemistry and drug discovery research for constructing more complex molecular architectures . Researchers utilize this and related polycyclic structures as core templates in the synthesis of biologically active molecules . For instance, structurally analogous 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have been investigated as potent acetylcholinesterase inhibitors, demonstrating the therapeutic potential of this class of compounds in neurological research . The synthesis of such complex polycyclic indole systems often involves challenging reactions, such as o-quinone ring contractions, which can proceed under specific conditions to form the desired fused frameworks . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B576990 Decahydro-1H-cyclopenta[B]indolizine CAS No. 14843-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14843-12-0

Molecular Formula

C11H19N

Molecular Weight

165.28

IUPAC Name

2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-cyclopenta[b]indolizine

InChI

InChI=1S/C11H19N/c1-2-7-12-10(5-1)8-9-4-3-6-11(9)12/h9-11H,1-8H2

InChI Key

ZRQZCHFWQPGOJP-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)CC3C2CCC3

Synonyms

1H-Cyclopent[b]indolizine,decahydro-(8CI,9CI)

Origin of Product

United States

Nomenclature and Stereochemical Considerations of Decahydro 1h Cyclopenta B Indolizine Ring Systems

Systematic IUPAC Naming Conventions for Saturated Fused Heterocycles

The systematic naming of fused heterocyclic systems, such as decahydro-1H-cyclopenta[b]indolizine, is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules provide a logical and unambiguous method for constructing the name of a complex cyclic molecule.

For a fused ring system, the process begins with the identification of the component rings. In this case, the system is formed by the fusion of a cyclopentane (B165970) ring and an indolizine (B1195054) ring. The IUPAC nomenclature for fused heterocycles prioritizes the heterocyclic component as the base name. rsc.org Indolizine is a recognized heterocyclic system. wikipedia.org

The prefix "cyclopenta" is used to denote the fusion of a cyclopentane ring. The "[b]" in "cyclopenta[b]indolizine" indicates the face of the parent heterocycle (indolizine) where the fusion occurs. The sides of the parent heterocycle are lettered in alphabetical order, starting with "a" for the side between atoms 1 and 2, "b" for the side between atoms 2 and 3, and so on.

The prefix "decahydro-" signifies the addition of ten hydrogen atoms to the fully unsaturated parent fused system, resulting in a completely saturated structure. The "1H-" indicates the presence of a hydrogen atom at position 1 of the cyclopenta[b]indolizine ring system, which would otherwise be a site of unsaturation.

The numbering of the fused ring system follows a specific set of rules. The system is oriented to place the maximum number of rings in a horizontal row and the greatest number of remaining rings in the upper right quadrant. Numbering commences from the uppermost ring farthest to the right and proceeds in a clockwise direction, omitting atoms at the ring fusions.

Table 1: IUPAC Nomenclature Breakdown for this compound

ComponentDescription
Decahydro- Indicates a fully saturated ring system, with ten additional hydrogen atoms compared to the unsaturated form.
1H- Specifies the location of an indicated hydrogen atom in the parent unsaturated structure.
cyclopenta Denotes the fusion of a cyclopentane ring.
[b] Specifies the side of the indolizine ring where the cyclopentane ring is fused.
indolizine The parent heterocyclic component of the fused system. wikipedia.org

Analysis of Potential Stereoisomeric Forms in this compound

The fully saturated this compound framework contains multiple chiral centers, which are carbon atoms bonded to four different substituents. The presence of these stereocenters gives rise to a number of possible stereoisomers.

Upon examination of the this compound structure, four chiral centers can be identified at the bridgehead carbons and the carbons at the fusion of the two rings. These are typically located at positions 3a, 5a, 9a, and 9b in the numbered ring system. The nitrogen atom at position 4 can also be a stereocenter if it undergoes slow inversion and is part of a rigid ring system, though in many similar alkaloids, the nitrogen inversion is rapid. For the purpose of this analysis, we will focus on the four carbon stereocenters.

The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. With four chiral centers, there is a theoretical maximum of 2^4 = 16 stereoisomers.

Table 2: Chiral Centers in the this compound Skeleton

PositionType of CenterNumber of Stereoisomers
C3aChiral Carbon2
C5aChiral Carbon2
C9aChiral Carbon2
C9bChiral Carbon2
Total 16 (2^4)

Designation of Absolute and Relative Stereochemistry in Fused Ring Systems

The three-dimensional arrangement of atoms at each chiral center is described by its absolute configuration, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules. Each substituent attached to a chiral center is assigned a priority based on atomic number. The molecule is then oriented so that the lowest-priority substituent points away from the viewer. If the sequence of the remaining three substituents from highest to lowest priority is clockwise, the configuration is assigned as 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is assigned as 'S' (from the Latin sinister for left).

Diastereomeric and Enantiomeric Relationships within this compound Skeletal Frameworks

The 16 possible stereoisomers of this compound can be categorized into pairs of enantiomers and sets of diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a given stereoisomer of this compound with specific (R/S) designations at each of its four chiral centers, its enantiomer will have the opposite configuration at all four centers. For example, the enantiomer of a (3aR, 5aS, 9aR, 9bS) isomer would be the (3aS, 5aR, 9aS, 9bR) isomer.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when two stereoisomers have different configurations at some, but not all, of their chiral centers. For instance, a (3aR, 5aS, 9aR, 9bS) isomer and a (3aR, 5aR, 9aR, 9bS) isomer would be diastereomers because they differ in configuration at the C5a stereocenter but are the same at the other three.

The relationships between the stereoisomers of this compound are summarized in the following table.

Table 3: Stereoisomeric Relationships in this compound

Stereoisomer PairRelationshipDescription
Isomer A & Isomer BEnantiomers Isomer A and Isomer B are non-superimposable mirror images. They have opposite configurations at all four chiral centers.
Isomer A & Isomer CDiastereomers Isomer A and Isomer C are not mirror images. They have different configurations at one, two, or three of the four chiral centers.

The specific arrangement of the fused rings can also lead to geometric isomers, such as cis- or trans-fused systems, which are a form of diastereomerism. The relative stability of these diastereomers is dependent on the steric strain within the molecule, which is influenced by the conformations of the five- and six-membered rings.

Advanced Synthetic Methodologies for Decahydro 1h Cyclopenta B Indolizine Derivatives

Retrosynthetic Analysis Strategies for the Decahydro-1H-cyclopenta[B]indolizine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. By systematically disconnecting the target structure into simpler, commercially available, or easily accessible precursors, a logical and efficient synthetic pathway can be designed. For the this compound scaffold, several retrosynthetic strategies can be envisioned, primarily focusing on the disconnection of the key C-N and C-C bonds that form the tricyclic core.

Key Disconnections and Strategic Bonds for Ring System Formation

The primary goal in the retrosynthetic analysis of this compound is to simplify the tricyclic system into more manageable monocyclic or bicyclic intermediates. The most logical disconnections involve the bonds that are formed in the key ring-closing steps of the forward synthesis.

Strategic bond disconnections for the this compound core can be identified at the following positions:

N-C(9a) bond: Disconnecting this bond reveals a substituted piperidine ring with a cyclopentyl side chain. This simplifies the tricyclic system to a bicyclic precursor, which can be a strategic advantage.

C(5a)-C(5b) bond: This disconnection breaks the cyclopentane (B165970) ring, leading to an indolizidine core with a side chain that can be cyclized in a forward sense.

C(9a)-C(1) bond: Similar to the previous disconnection, this also breaks the cyclopentane ring, offering an alternative strategy for its formation.

The choice of disconnection strategy often depends on the availability of starting materials and the desired stereochemical control.

Identification of Synthons and Precursor Equivalents

Following the key disconnections, the resulting charged fragments, or synthons, must be translated into real-world chemical equivalents.

SynthonPrecursor Equivalent
Piperidinium ion with a cyclopentyl side chainA substituted piperidine with an electrophilic cyclopentyl derivative (e.g., a cyclopentyl halide or tosylate) or a piperidine with a nucleophilic side chain reacting with a cyclopentanone.
Indolizidinium ion with a side chainA functionalized indolizidine that can undergo intramolecular cyclization to form the cyclopentane ring. For instance, an indolizidine with an ester and a haloalkyl side chain could undergo a Dieckmann condensation followed by alkylation.
Aza-ylide and a cyclopentene derivativeA pyridinium ylide and a cyclopentene-based dipolarophile for a [3+2] cycloaddition reaction.

Complexity Analysis in Retrosynthetic Pathways towards this compound

A pathway involving a convergent synthesis, where large fragments of the molecule are synthesized separately and then joined, is often considered less complex than a linear synthesis, where the molecule is built step-by-step. For instance, a strategy that utilizes a key cycloaddition reaction to form the core of the molecule in a single step significantly reduces the complexity of the synthesis. The stereochemical complexity of the target molecule, which can have multiple stereocenters, also needs to be addressed. A synthetic route that allows for the early introduction and effective control of these stereocenters is highly desirable.

Forward Synthesis Approaches to Saturated Cyclopenta[B]indolizine Structures

Based on the insights gained from retrosynthetic analysis, several forward synthesis approaches can be employed to construct the this compound scaffold. Cycloaddition reactions, in particular, have emerged as powerful tools for the efficient construction of complex heterocyclic systems.

Cycloaddition-Based Strategies

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated components, are highly atom-economical and can generate multiple stereocenters in a single step. For the synthesis of the cyclopenta[b]indolizine core, 1,3-dipolar cycloaddition reactions are particularly relevant.

The 1,3-dipolar cycloaddition reaction between a pyridinium ylide (a 1,3-dipole) and a dipolarophile is a well-established method for the synthesis of the indolizine (B1195054) core. chim.it The resulting cycloadduct, a tetrahydropyrrolo[1,2-a]pyridine, can then be further elaborated to the desired this compound.

The general mechanism involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide then reacts with a suitable dipolarophile, such as an activated alkene or alkyne, to form a five-membered ring fused to the pyridine (B92270) ring.

For the synthesis of this compound precursors, a cyclopentene-based dipolarophile would be the logical choice. The reaction of a pyridinium ylide with a cyclopentene derivative would directly lead to a tricyclic system containing the desired fused cyclopentane ring. Subsequent reduction of the pyridine ring would then yield the saturated this compound scaffold.

Detailed research findings have demonstrated the versatility of this approach. For instance, the reaction of N-phenacylpyridinium bromide with various dipolarophiles in the presence of a base is a common strategy. utas.edu.au The nature of the substituents on both the pyridinium ylide and the dipolarophile can influence the regioselectivity and stereoselectivity of the cycloaddition.

Subsequent Hydrogenation and Reduction Methodologies for Decahydro Derivatives

The final step in many synthetic routes to this compound and its derivatives involves the complete saturation of a partially unsaturated or aromatic precursor. This is typically achieved through catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions is critical to ensure complete reduction of both the pyridine and cyclopentene components of the fused ring system, as well as to control the stereochemistry of the newly formed chiral centers.

Commonly employed catalysts for this type of exhaustive hydrogenation include platinum(IV) oxide (PtO₂, Adams' catalyst) and rhodium on carbon (Rh/C). These catalysts are effective in reducing both aromatic and olefinic double bonds under hydrogen pressure.

For instance, the reduction of a precursor like octahydro-1H-cyclopenta[b]indolizine would involve the saturation of the remaining double bond within the pyridine ring. Similarly, starting from a more unsaturated precursor like 1,2,3,4-tetrahydro-9H-cyclopenta[b]indolizine would require the reduction of both the pyridine and cyclopentene rings.

The stereochemical outcome of the hydrogenation is influenced by the catalyst and the substrate's structure. The hydrogen atoms are typically delivered to the less sterically hindered face of the molecule, leading to the formation of specific diastereomers. The conditions for these reductions can vary, but they often involve moderate to high pressures of hydrogen gas and reaction times ranging from several hours to days to ensure complete saturation.

Table 1: Catalytic Systems for Hydrogenation of Indolizine Precursors

Catalyst Typical Substrate Solvent Conditions Outcome
PtO₂ (Adams' catalyst) Unsaturated Indolizine Core Acetic Acid, Ethanol H₂ (50 psi), Room Temp. Complete saturation of heterocyclic and carbocyclic rings.
Rh/C Aromatic Indolizine Precursor Ethanol, Methanol H₂ (atm to high pressure), 25-80°C Effective for aromatic ring reduction.

| Pd/C | Partially saturated indolizine | Various | H₂, Room Temp. | Often used for debenzylation or reduction of specific double bonds. |

Intramolecular Cycloaddition Pathways for Fused Cyclopentane Ring Formation

The construction of the fused cyclopentane ring onto the indolizine framework is a key synthetic challenge. Intramolecular cycloaddition reactions provide a powerful and often stereocontrolled method to achieve this. Among these, the 1,3-dipolar cycloaddition is particularly noteworthy. rsc.orgacs.org

In this approach, a precursor molecule is designed to contain both a 1,3-dipole and a dipolarophile tethered together. Upon activation, typically by heat or a catalyst, the dipole reacts with the dipolarophile within the same molecule to form the five-membered cyclopentane ring. For the synthesis of this compound derivatives, a common strategy involves generating a pyridinium ylide as the 1,3-dipole, which is tethered to an alkene dipolarophile. The subsequent intramolecular cycloaddition forms the fused cyclopentane ring, often with a high degree of stereoselectivity. rsc.orgnih.gov

The success of these reactions depends on the length and nature of the tether connecting the dipole and dipolarophile, as this influences the feasibility and stereochemical outcome of the cyclization. This methodology has been successfully applied in the synthesis of various polycyclic alkaloid scaffolds. acs.orgresearchgate.netfigshare.com

Intramolecular Cyclization Cascades

Cascade reactions offer an efficient approach to building the complex polycyclic structure of this compound in a single synthetic operation. These methods involve a series of intramolecular cyclizations where the product of one reaction becomes the substrate for the next.

Friedel-Crafts Type Cyclizations in Polycyclic Amine Synthesis

Intramolecular Friedel-Crafts reactions are a classic tool for forming new rings by attaching a side chain to an aromatic nucleus. masterorganicchemistry.com In the context of synthesizing precursors to this compound, this reaction can be used to form one of the fused rings. A common strategy involves an acid-catalyzed cyclization of a suitably substituted precursor containing an aromatic ring (such as a phenyl or substituted phenyl group) and a tethered electrophilic moiety. nih.govnih.gov

For example, a precursor bearing an N-acyl indole moiety can undergo dearomatizing cyclization under acidic conditions to form N-fused polycyclic indolines. rwth-aachen.dejyu.firwth-aachen.de This approach has been utilized in the total synthesis of natural products like hainanensine, which shares structural similarities with the target framework. nih.govresearchgate.netacs.orgacs.org The reaction is typically promoted by strong Lewis acids (e.g., AlCl₃, BF₃·Et₂O) or Brønsted acids (e.g., trifluoroacetic acid, formic acid). nih.govresearchgate.net The efficiency of the cyclization is dependent on the nature of the aromatic ring and the stability of the carbocation intermediate formed during the reaction. nih.gov

Table 2: Examples of Friedel-Crafts Cyclizations in Polycyclic Synthesis

Precursor Type Catalyst / Reagent Ring System Formed Reference Example
N-acylindole with tethered amine Cu(OTf)₂, TfOH N-fused polycyclic indoline Synthesis of Tryptanthrin
Enone with pendant aromatic group Formic Acid Rearranged annulation product Total synthesis of Hainanensine nih.govacs.orgacs.org
Transition Metal-Catalyzed Cyclizations for Carbon-Nitrogen and Carbon-Carbon Bond Formation

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems by enabling the efficient formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. organic-chemistry.org Various metals, including palladium, rhodium, and copper, are employed to catalyze intramolecular cyclizations that construct the this compound skeleton. nih.govrsc.orgorganic-chemistry.org

Palladium-catalyzed reactions , such as intramolecular Heck couplings or aza-Wacker-type cyclizations, can be used to form the cyclopentane ring by coupling an alkene with an aryl or vinyl halide, or by nucleophilic attack of a nitrogen atom onto a coordinated alkene. nih.gov

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-N bonds. mdpi.comresearchgate.netrsc.orgrsc.org In this approach, a directing group on the substrate positions the rhodium catalyst to selectively cleave a C-H bond, which can then react with a tethered alkyne or alkene to form a new ring. hbni.ac.innih.gov This method offers high atom economy and regioselectivity.

Copper-catalyzed cyclizations are often used for forming C-N bonds, for instance, in the cyclization of alkynyl imines to generate fused pyrrole (B145914) systems, which can be precursors to the indolizine core. organic-chemistry.org

These catalytic methods are valued for their high efficiency, functional group tolerance, and the ability to control stereochemistry.

Radical Cyclization Approaches to this compound

Radical cyclizations offer a complementary approach to the construction of the fused cyclopentane ring. thieme-connect.de These reactions proceed through radical intermediates and are particularly effective for forming five-membered rings via 5-exo-trig cyclizations. nih.govnih.gov

In a typical sequence, a radical is generated on a side chain attached to a precursor of the indolizine core. This radical then adds to a tethered alkene or alkyne, resulting in the formation of the cyclopentane ring. The initial radical can be generated from various functional groups, such as halides or xanthates, using radical initiators like AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride (Bu₃SnH).

This methodology has been successfully employed in the diastereoselective preparation of cis-fused cyclopenta-pyridazinones, demonstrating the potential for stereocontrol in forming the fused ring system. nih.gov The rigidity of the heterocyclic scaffold often directs the stereochemical outcome of the radical addition. More sustainable, light-induced radical cyclizations are also being developed to synthesize spiro-fused cyclopentaquinolinones and related structures. figshare.com

Electrocyclization and Pericyclic Reactions in Skeletal Construction

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful means to construct ring systems with high stereospecificity. taylorfrancis.comnih.gov Electrocyclization, a type of pericyclic reaction, can be particularly useful in forming the indolizine core itself or adjacent rings.

For example, a 1,5-electrocyclization can be employed to form the indolizine ring from an appropriate acyclic precursor. rsc.org In some syntheses, an 8π-6π tandem electrocyclization has been proposed. Rhodium-catalyzed processes can also involve electrocyclic ring closure as a key step in the formation of polycyclic heterocycles. mdpi.com For instance, a Rh(III)-catalyzed reaction can proceed through a sequence involving C-H activation followed by a 6π-electron electrocyclic ring closure to build a fused ring system. mdpi.com While less common for constructing the fully saturated this compound skeleton directly, these methods are crucial for synthesizing unsaturated precursors that can then be hydrogenated. thieme-connect.com

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single operation. This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. For the synthesis of the this compound core, MCRs offer convergent pathways to assemble the fused ring system.

The construction of the indolizine core often originates from pyridine or pyrrole precursors. In the context of MCRs, these heterocycles can serve as the foundational nitrogen-containing component. One prominent strategy involves the in situ generation of a pyridinium ylide from a pyridine derivative and an α-halo carbonyl compound. This ylide, a 1,3-dipole, can then undergo a cycloaddition reaction with a suitable dipolarophile.

For the synthesis of the target scaffold, a cyclopentene-based dipolarophile containing a carbonyl group can be envisioned. A hypothetical three-component reaction could involve a pyridine, an α-bromo ketone, and a cyclopentenone derivative. The initial reaction between the pyridine and the α-bromo ketone forms a pyridinium salt, which upon deprotonation with a base, generates the corresponding pyridinium ylide. This ylide then reacts with the cyclopentenone via a [3+2] cycloaddition to form a partially unsaturated cyclopenta[b]indolizine core. Subsequent hydrogenation would yield the desired this compound.

A well-established MCR for producing unsaturated indolizine derivatives involves the reaction of a pyridine, an α-halo carbonyl compound, and an electron-deficient alkene. While this typically leads to aromatic indolizines after an oxidative step, modifying the reaction to use a non-aromatizing cycloaddition and subsequent reduction provides a viable pathway to the saturated target system. For instance, the reaction of pyridine, ethyl bromoacetate, and cyclopent-2-enone could theoretically form the bicyclic adduct, which upon catalytic hydrogenation, would afford the this compound skeleton.

Another approach utilizes pyrrolidine derivatives in domino reactions. A one-pot, multi-component procedure for synthesizing highly functionalized 2-allylpyrrolidines has been developed through a domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence nih.gov. This strategy involves the condensation of a homoallylic amine with ethyl glyoxylate to form an imine, which rearranges to an azomethine ylide precursor nih.gov. This ylide can then undergo cycloaddition. By incorporating a cyclopentane-forming element into this sequence, a pathway to the target fused system can be designed.

Transition metal catalysis significantly expands the scope of MCRs for building complex heterocyclic systems. Palladium, rhodium, copper, and gold catalysts are frequently employed to facilitate cascade reactions that form multiple bonds and rings in a single, controlled process.

A palladium-catalyzed multi-component pathway for the synthesis of unsaturated indolizines utilizes 2-bromopyridines, imines, carbon monoxide, and alkynes mcgill.ca. The mechanism is believed to proceed through the in situ formation of a 2-pyridyl acid chloride, which reacts with the imine to form a mesoionic 1,3-dipole. This dipole then undergoes cycloaddition with the alkyne to generate the indolizine ring mcgill.ca. To adapt this methodology for the this compound system, one could envision replacing the alkyne with a strained cyclic alkene like cyclopentyne or a functionalized cyclopentene, followed by a reduction step.

Rhodium-catalyzed [n+2+2] three-component cycloadditions of alkenes, alkynes, and isocyanates represent another powerful strategy for accessing bicyclic N-heterocycles, including indolizinone and quinolizidinone skeletons. While these products are unsaturated, they are valuable precursors to saturated systems. The catalytic cycle involves the generation of a metallacycle from the isocyanate and one C-C π-component, which then undergoes insertion of the second C-C π-component to form the heterocyclic product nih.gov. The application of this chemistry provides a convergent route to complex alkaloid cores.

The table below summarizes representative catalytic multi-component reactions for the synthesis of indolizidine and related fused N-heterocyclic cores.

CatalystReactant 1Reactant 2Reactant 3Product TypeRef.
[Rh(C2H4)2Cl]2Alkenyl isocyanateAlkyne-Indolizinone nih.gov
Pd(OAc)22-BromopyridineImineCO, AlkyneIndolizine mcgill.ca
Yb(OTf)3AldehydeAmine1,1-CyclopropanediesterPolysubstituted Pyrrolidine organic-chemistry.org
Iridium ComplexTertiary AmideAlkeneSilane (reductant)Functionalized Pyrrolidine acs.org

Stereoselective Synthesis of this compound

The this compound scaffold contains multiple stereogenic centers, making stereocontrol a critical aspect of its synthesis. Advanced methodologies, including the use of chiral auxiliaries, chiral catalysts, and organocatalysis, have been developed to address this challenge, enabling the synthesis of specific stereoisomers.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is highly effective for controlling stereochemistry in the construction of heterocyclic systems.

Evans oxazolidinone auxiliaries, for example, are widely used to direct aldol reactions, alkylations, and cycloadditions. In the context of the target molecule, an N-acyl oxazolidinone derived from a proline derivative could be used. A subsequent intramolecular cyclization, such as a Michael addition, could then form the second ring with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary's steric bulk effectively shields one face of the molecule, forcing the incoming reagents to attack from the opposite, less hindered face.

Carbohydrates also serve as excellent chiral auxiliaries due to their ready availability and multiple stereocenters. Glycosylamines have been shown to be efficient auxiliaries in stereoselective syntheses of piperidine, indolizine, and decahydro-quinoline alkaloids springerprofessional.de. An N-glycosyl imine, for instance, can undergo a diastereoselective Mannich-Michael reaction sequence to furnish substituted piperidinones, which are precursors to indolizidine and quinolizidine systems springerprofessional.de.

The table below lists common chiral auxiliaries and their applications in asymmetric synthesis relevant to the formation of N-heterocycles.

Chiral AuxiliaryAuxiliary TypeTypical Reactions ControlledRef.
Evans OxazolidinonesAmino acid-derivedAldol, Alkylation, Diels-Alder researchgate.net
CamphorsultamTerpene-derivedAldol, Michael Addition, Diels-Alder researchgate.net
PseudoephedrineAmino alcoholAlkylation of amides wikipedia.org
GlycosylaminesCarbohydrate-derivedMannich, Ugi, Strecker reactions springerprofessional.de

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. Proline and its derivatives are among the most powerful organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. This approach is particularly well-suited for cascade or domino reactions that rapidly build molecular complexity and create multiple stereocenters in a single operation.

For the synthesis of the this compound core, an organocatalytic cascade reaction can be designed. For example, a diarylprolinol silyl ether catalyst could initiate a cascade between an α,β-unsaturated aldehyde and a pyrrole-based nucleophile. This could proceed via an aza-Michael addition followed by an intramolecular aldol cyclization to construct the fused ring system. Such cascade reactions have been successfully employed to synthesize chiral pyrrolizine-based triheterocycles with high enantioselectivity (90–95% ee) and excellent diastereoselectivity (>20:1 dr) researchgate.net.

The key to these reactions is the ability of the organocatalyst to form a chiral enamine or iminium ion, which controls the facial selectivity of the subsequent bond-forming steps. These methods offer a green and efficient alternative to metal-based catalysts for the construction of complex chiral molecules from simple starting materials nih.govmdpi.com. The development of bifunctional organocatalysts, which contain both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a thiourea or squaramide), has further enhanced the scope and efficiency of these cascade reactions.

Achieving control over the relative stereochemistry of the multiple chiral centers in the this compound core is crucial for synthesizing specific isomers. Diastereoselective reactions rely on the inherent stereochemistry of the substrate or reagents to favor the formation of one diastereomer over others.

One powerful strategy for establishing a cis-fused ring junction, which is common in many alkaloids, is through intramolecular radical cyclization. For example, a pyridazinone ring system has been used as a rigid scaffold to direct a 5-exo radical cyclization, forming a cis-fused cyclopenta-pyridazinone as a single detectable diastereomer nih.gov. A similar strategy could be applied to a suitably functionalized pyrrolidine or piperidine precursor to construct the cis-fused this compound skeleton.

Furthermore, 1,3-dipolar cycloaddition reactions are known for their high degree of stereospecificity. The reaction between an azomethine ylide and a cyclopentene dipolarophile is a concerted process where the stereochemistry of the dipolarophile is retained in the product wikipedia.org. By using a stereochemically defined cyclopentene, the relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring can be controlled. This approach has been widely used for the diastereoselective synthesis of functionalized pyrrolidines and related spiro-heterocycles nih.govccspublishing.org.cnfrontiersin.org.

Enzymatic and Biocatalytic Transformations for Chiral Induction

The quest for enantiomerically pure compounds has led to the adoption of enzymatic and biocatalytic transformations as a cornerstone of modern asymmetric synthesis. These methods offer high stereoselectivity under mild reaction conditions, presenting a green alternative to traditional chiral resolutions and asymmetric catalysis.

In the context of synthesizing chiral this compound derivatives, biocatalysis can be instrumental in establishing key stereocenters with high fidelity. While specific enzymatic resolutions for the this compound ring system are not extensively documented, the principles of biocatalytic chiral induction are broadly applicable. Enzymes such as lipases, proteases, and dehydrogenases are routinely employed for the kinetic resolution of racemic intermediates or the asymmetric synthesis of chiral building blocks that can be elaborated into the target scaffold.

For instance, the synthesis of chiral pyrrolidines and indolines has been achieved through enzymatic intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu This approach, utilizing engineered cytochrome P411 enzymes, demonstrates the potential for creating chiral N-heterocycles from prochiral substrates with high enantioselectivity. nih.govcaltech.edu Such a strategy could conceivably be adapted to construct the chiral framework of this compound.

Furthermore, imine reductases (IREDs) have been successfully used for the asymmetric synthesis of axially chiral amines, showcasing the power of biocatalysts in controlling complex stereochemistry. researchgate.net The reductive amination of a suitably designed keto-precursor could provide a direct route to an enantiomerically enriched this compound core. The development of biocatalysts for the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines further underscores the potential of this approach. nih.gov

Enzyme ClassTransformationPotential Application in this compound Synthesis
Lipases/Proteases Kinetic resolution of racemic alcohols or estersResolution of racemic intermediates containing hydroxyl or carboxyl groups.
Dehydrogenases/Reductases Asymmetric reduction of ketonesEnantioselective synthesis of chiral alcohol precursors.
Amine Dehydrogenases/Transaminases Asymmetric synthesis of aminesDirect asymmetric synthesis of the indolizine core from a keto-precursor.
Engineered Cytochrome P450 Intramolecular C-H aminationAsymmetric cyclization to form the chiral heterocyclic core.

Ring-Rearrangement and Rearrangement Metathesis Strategies

Ring-rearrangement and rearrangement metathesis (RRM) strategies offer powerful tools for the construction of complex polycyclic frameworks from simpler, more readily available starting materials. These reactions often proceed through a cascade of bond-breaking and bond-forming events, leading to a significant increase in molecular complexity in a single synthetic operation.

Ring-rearrangement metathesis, a tandem process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), is particularly effective for the synthesis of fused-ring systems. nih.gov The driving force for these reactions is often the relief of ring strain in the starting material. nih.gov While a direct application of RRM to this compound is not prominently reported, the synthesis of related cyclopenta-fused systems has been achieved using this methodology. For example, the RRM of cyclopentene derivatives has been utilized to construct bicyclic systems. nih.gov

The synthesis of indolizine derivatives can also be achieved through various cyclization and rearrangement reactions. For instance, palladium-catalyzed ring restructuring of oxazolidines with alkenes has been shown to lead to fused polycyclic indolizines. Gold-catalyzed two-fold hydroarylation of diynes with pyrrole derivatives can construct indolizines containing eight-membered rings. rsc.org These examples highlight the versatility of metal-catalyzed rearrangements in accessing diverse indolizine-based scaffolds.

StrategyDescriptionApplicability to this compound
Ring-Rearrangement Metathesis (RRM) A tandem ROM/RCM sequence to form complex polycycles. nih.govPotential for constructing the fused ring system from a strained bicyclic precursor.
Palladium-Catalyzed Ring Restructuring Rearrangement of heterocyclic precursors to form fused indolizines.Could be adapted to form the cyclopenta[B]indolizine core from suitable starting materials.
Gold-Catalyzed Hydroarylation/Cyclization Cascade reaction of diynes to form polycyclic indolizines. rsc.orgA potential route to functionalized this compound derivatives.

Derivatization and Functional Group Interconversion in this compound

Following the successful construction of the core this compound scaffold, subsequent derivatization and functional group interconversions are crucial for exploring the structure-activity relationships of its analogues and for preparing advanced intermediates for the synthesis of more complex molecules.

Regioselective Functionalization of the this compound Core

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the this compound core. While the fully saturated decahydro system lacks the aromatic C-H bonds often targeted in functionalization reactions, the principles of regioselectivity can be applied to unsaturated precursors or by leveraging the inherent reactivity of the nitrogen atom and adjacent carbons.

For the related aromatic indolizine systems, various regioselective C-H functionalization methods have been developed. For example, palladium-mediated site-selective C-H functionalization has been used to introduce substituents at various positions of the indolizine ring. nih.govacs.org Brønsted acid-catalyzed C3-alkylation of indolizines has also been established as a useful method for introducing functional groups at the C3 position. rsc.org

In the context of the saturated this compound, regioselectivity would likely be achieved through classical synthetic transformations guided by the existing functional groups or by directed metalation strategies. For instance, deprotonation of a carbon alpha to the nitrogen followed by reaction with an electrophile could provide a route to functionalized derivatives.

Modification of Peripheral Substituents via Standard Organic Transformations

Once substituents are introduced onto the this compound core, they can be further modified using a wide array of standard organic transformations. These modifications are essential for fine-tuning the properties of the molecule and for preparing it for subsequent synthetic steps.

Common transformations include:

Reduction and Oxidation: Conversion of carbonyl groups to alcohols or amines, and oxidation of alcohols to ketones or carboxylic acids.

Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on appropriately functionalized derivatives.

Functional Group Interconversion: Standard transformations such as esterification, amidation, etherification, and nucleophilic substitution to introduce a variety of functional groups.

These modifications allow for the systematic exploration of the chemical space around the this compound scaffold.

Preparation of Advanced Intermediates for Further Complex Molecule Synthesis

The this compound framework can serve as a versatile intermediate for the synthesis of more complex molecules, including natural products and their analogues. By strategically introducing functional groups that can participate in further bond-forming reactions, the core structure can be elaborated into more intricate architectures.

For example, the introduction of a halide or triflate at a specific position allows for its use in cross-coupling reactions to append larger fragments. A primary alcohol can be converted to an aldehyde or carboxylic acid, which can then be used in olefination, Wittig, or amidation reactions. The presence of two functionalizable C-H bonds in the related indolizine motifs makes them attractive for accessing fused indolizine scaffolds. nih.gov This principle can be extended to the decahydro variant to build upon its core structure.

The ability to prepare these advanced, functionalized intermediates is critical for the application of the this compound scaffold in target-oriented synthesis.

Spectroscopic and Analytical Techniques for Structural Elucidation of Decahydro 1h Cyclopenta B Indolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a saturated polycyclic alkaloid like Decahydro-1H-cyclopenta[b]indolizine, a series of NMR experiments are employed to map out the complete atomic framework.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (via chemical shift, δ), and the number of neighboring protons (via spin-spin coupling, J). Protons attached to carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field (higher ppm value). The integration of the signals corresponds to the number of protons represented by each resonance.

The ¹³C NMR spectrum indicates the number of unique carbon atoms. Similar to ¹H NMR, the chemical shifts of the carbon signals are indicative of their chemical environment. Carbons bonded to the electronegative nitrogen atom will resonate at a lower field compared to other aliphatic carbons within the structure.

The analysis of these 1D spectra allows for the initial assignment of protons and carbons to specific fragments of the this compound skeleton.

Interactive Table: Representative ¹H and ¹³C NMR Data

The following table illustrates the type of data obtained from 1D NMR experiments for a compound with a this compound core. Note: These are representative chemical shift ranges and not experimentally verified data for this specific molecule.

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
C11.50 - 1.9025.0 - 35.0
C21.40 - 1.8024.0 - 33.0
C31.60 - 2.0026.0 - 36.0
C3a2.10 - 2.5040.0 - 50.0
C52.80 - 3.2050.0 - 60.0
C61.70 - 2.1022.0 - 32.0
C71.30 - 1.7021.0 - 31.0
C81.30 - 1.7021.0 - 31.0
C92.70 - 3.1052.0 - 62.0
C9a2.00 - 2.4065.0 - 75.0
C9b2.30 - 2.7060.0 - 70.0

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle. These experiments reveal correlations between nuclei, allowing for the definitive assignment of the complex, overlapping signals in the fused ring system.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within individual rings of the structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is vital for connecting the different spin systems identified by COSY and for locating quaternary (non-protonated) carbons by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is indispensable for determining the relative stereochemistry of the molecule, for example, by showing whether protons on different rings are on the same side (cis) or opposite sides (trans) of the structure.

Interactive Table: Summary of 2D NMR Experiments for Structural Elucidation

ExperimentInformation ProvidedApplication to this compound
COSY Shows ¹H-¹H correlations through bonds (J-coupling).Maps out the proton-proton networks within each of the fused rings.
HSQC Shows direct one-bond ¹H-¹³C correlations.Assigns each carbon atom to its attached proton(s).
HMBC Shows long-range (2-4 bond) ¹H-¹³C correlations.Connects the different ring fragments and identifies the position of quaternary carbons.
NOESY Shows ¹H-¹H correlations through space (Nuclear Overhauser Effect).Determines the 3D structure and relative stereochemistry at the chiral centers.

The analysis of natural products is often challenged by the small quantities of pure compound that can be isolated. Modern NMR spectroscopy can overcome this limitation through the use of advanced hardware. Cryogenically cooled probes (cryoprobes) or microprobes can dramatically increase the signal-to-noise ratio, enabling the acquisition of high-quality 1D and 2D NMR data from microgram-level samples. Furthermore, quantitative NMR (qNMR) methods can be developed for the precise measurement of the concentration of the target alkaloid in a mixture, a technique that is rapid and requires no identical standard for calibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's unique elemental composition. For this compound, with a molecular formula of C₁₂H₁₉N, HRMS can distinguish its exact mass from other potential formulas that have the same nominal mass. For instance, an ESI-MS (Electrospray Ionization Mass Spectrometry) analysis in positive ion mode would detect the protonated molecule [M+H]⁺.

Molecular Formula: C₁₂H₁₉N

Nominal Mass: 177 Da

Monoisotopic (Exact) Mass: 177.15175 u

Expected HRMS Result [M+H]⁺: 178.15903 m/z

Confirming this exact mass provides strong evidence for the C₁₂H₁₉N molecular formula, which is a critical piece of data in the structural elucidation process.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The way a molecule breaks apart (its fragmentation pattern) is often characteristic of its structure. Techniques like tandem mass spectrometry (MS/MS) are used to isolate the parent ion (e.g., m/z 178.16) and then induce fragmentation. Analysis of the resulting fragment ions can help to confirm the presence of the fused indolizine (B1195054) core and the attached cyclopentane (B165970) ring. The fragmentation pathways can corroborate the structure pieced together by NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of this compound. These two techniques are often complementary, as some molecular vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa. researchgate.netnih.gov

The vibrational spectrum of this compound is dominated by the vibrations of its constituent C-H, C-C, and C-N bonds within the saturated carbocyclic and heterocyclic rings.

Raman spectroscopy provides complementary information. While the C-H stretching vibrations are also observable in the Raman spectrum, the non-polar C-C bond vibrations of the carbocyclic ring may give rise to more intense Raman scattering signals compared to their IR absorptions. This can be particularly useful for characterizing the carbon skeleton of the molecule. The symmetric breathing vibrations of the ring systems, if present, would also be more readily observed by Raman spectroscopy.

The table below summarizes the expected characteristic vibrational frequencies for the core structure of this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H (Aliphatic)Stretching2850 - 29602850 - 2960
C-H (Aliphatic)Bending1340 - 14701340 - 1470
C-N (Aliphatic Amine)Stretching1020 - 12501020 - 1250
C-CStretching800 - 1200800 - 1200

Note: The exact frequencies can be influenced by the specific stereochemistry of the molecule and its solid-state packing or solvent interactions.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry of all chiral centers. cabidigitallibrary.org For a molecule like this compound, which possesses multiple stereocenters, X-ray crystallography is indispensable for establishing the precise spatial arrangement of the fused ring system.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise location of each atom in the molecule. This allows for the determination of bond lengths, bond angles, and torsional angles, providing a complete and accurate molecular structure.

For chiral molecules, X-ray crystallography using anomalous dispersion can also be used to determine the absolute configuration, often expressed using the Cahn-Ingold-Prelog (R/S) notation for each stereocenter.

A hypothetical set of crystallographic data for a derivative of this compound is presented in the table below to illustrate the type of information obtained from an X-ray diffraction experiment.

Parameter Value
Chemical FormulaC₁₂H₂₁N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1104.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.065
R-factor0.045

Note: This data is representative and does not correspond to a published structure of the parent compound.

Chiroptical Techniques for Stereochemical Assignment

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are crucial for determining the stereochemistry of enantiomers in solution.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. While this compound itself lacks a strong chromophore, derivatization to introduce a chromophore near the stereogenic centers can induce a measurable CD signal. The sign and magnitude of the CD absorptions, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

The empirical and semi-empirical rules, such as the Octant Rule for ketones, can be applied to correlate the sign of the Cotton effect with the absolute configuration of the chiral centers adjacent to the chromophore. Theoretical calculations of CD spectra using quantum chemical methods can also be employed to predict the spectrum for a given stereoisomer, which can then be compared with the experimental spectrum for stereochemical assignment.

An illustrative table of CD data for a hypothetical chromophoric derivative of this compound is provided below.

Wavelength (nm) Δε (M⁻¹cm⁻¹) Assignment
295+2.5n → π* transition
220-5.8π → π* transition

Note: This data is hypothetical and serves to illustrate the nature of CD spectral data.

Optical rotatory dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgbiologic.netslideshare.net Similar to CD spectroscopy, ORD is highly sensitive to the stereochemistry of a chiral molecule. The ORD spectrum of a chiral compound typically shows a plain curve in regions where the molecule does not absorb light, but exhibits anomalous behavior, known as a Cotton effect, in the vicinity of an absorption band. libretexts.org

A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect can be directly related to the absolute configuration of the stereocenters influencing the chromophore.

The relationship between ORD and CD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is fundamentally linked. biologic.net

The following table provides a representative example of ORD data for a hypothetical chiral derivative of this compound.

Wavelength (nm) Specific Rotation [α] (degrees)
589 (Sodium D-line)+45.2
320+850.7 (Peak)
280-1200.5 (Trough)

Note: This data is for illustrative purposes only.

Theoretical and Computational Studies of Decahydro 1h Cyclopenta B Indolizine

Conformational Analysis and Dynamics

The flexibility of the fused ring system in Decahydro-1H-cyclopenta[b]indolizine would be a key area of theoretical investigation.

Molecular Mechanics and Molecular Dynamics Simulations of Ring Pucker and Flexibility

To understand the conformational landscape of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed. These methods treat molecules as a collection of atoms held together by bonds with associated force fields.

Molecular mechanics would be used to explore the potential energy surface of the molecule, identifying various ring puckering modes for both the cyclopentane (B165970) and the indolizine (B1195054) portions of the structure. MD simulations would then provide insight into the dynamic behavior of the molecule over time, revealing the flexibility of the ring systems and the transitions between different conformations. This would help in understanding how the molecule might change its shape in different environments.

Identification of Stable Conformers and Energy Landscapes

Through conformational searches using methods like Monte Carlo or systematic grid scans, a variety of possible three-dimensional arrangements (conformers) of this compound would be generated. The energies of these conformers would be calculated using molecular mechanics to identify the most stable, low-energy structures.

The results would be visualized as an energy landscape, a plot that maps the potential energy of the molecule as a function of its conformational coordinates. This landscape would highlight the most stable conformers as energy minima and the energy barriers between them, providing a comprehensive picture of the molecule's conformational preferences.

Quantum Chemical Calculations

For a more detailed and accurate understanding of the electronic properties of this compound, quantum chemical calculations would be necessary.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) spectrum, specifically the chemical shifts for its hydrogen and carbon atoms. nih.govnih.gov Additionally, the vibrational frequencies corresponding to the stretching and bending of its chemical bonds could be calculated, which would correspond to the peaks in an infrared (IR) spectrum. researchgate.netnih.gov

Table 1: Hypothetical Predicted Spectroscopic Data for a Stable Conformer of this compound

ParameterPredicted Value
¹H NMR Chemical Shift (range)1.0 - 4.0 ppm
¹³C NMR Chemical Shift (range)20 - 70 ppm
Key Vibrational Frequency (C-N stretch)~1100 - 1250 cm⁻¹
Key Vibrational Frequency (C-H stretch)~2850 - 3000 cm⁻¹

Note: The values in this table are hypothetical and represent typical ranges for similar saturated heterocyclic systems. Actual values would require specific DFT calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is invaluable for elucidating the pathways of chemical reactions. For the synthesis or reactions of this compound, theoretical methods would be used to predict reaction mechanisms. This involves identifying the most likely sequence of bond-breaking and bond-forming events.

By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for the reaction can be constructed. A crucial part of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the feasibility and rate of a reaction. Such analyses are foundational in understanding the synthesis of related indolizine structures. nih.gov

Theoretical and Computational Studies of this compound: A Methodological Overview

In the absence of direct research on this compound, this section outlines the established computational methods that would be employed for the prediction and validation of its stereochemistry. This approach is based on established practices for similar saturated polycyclic nitrogen heterocycles.

Stereochemical Prediction and Validation through Computational Methods

The stereochemical complexity of this compound arises from its multiple chiral centers, leading to a number of possible stereoisomers. Computational chemistry provides powerful tools to predict the most stable of these isomers and to correlate their calculated spectroscopic data with experimental results, thereby confirming their three-dimensional structure.

Computational Approaches to Stereoisomer Stability:

A primary step in the computational analysis would involve the calculation of the relative energies of all possible stereoisomers of this compound. This is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used and reliable approach.

The general procedure would involve:

Generation of 3D Structures: Building the initial three-dimensional structures for all conceivable stereoisomers.

Geometry Optimization and Energy Calculation: The geometries of the most stable conformers for each stereoisomer are then optimized at a higher level of theory, such as with a larger basis set in DFT calculations. The relative energies of these optimized structures provide a prediction of their thermodynamic stability.

A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers This table is for illustrative purposes only and is not based on published experimental or computational data.

Stereoisomer Method/Basis Set Relative Energy (kcal/mol)
Isomer A B3LYP/6-31G(d) 0.00
Isomer B B3LYP/6-31G(d) +1.5
Isomer C B3LYP/6-31G(d) +2.8

Validation through Spectroscopic Data Prediction:

A key method for validating the predicted stereochemistry is the comparison of calculated and experimental Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for predicting NMR chemical shifts (both ¹H and ¹³C).

The process involves:

NMR Chemical Shift Calculation: Using the GIAO method on the optimized geometries of the most stable conformers of each stereoisomer.

Comparison with Experimental Data: The calculated chemical shifts for each isomer are then compared against the experimentally obtained NMR spectrum. The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure.

The following is an example of how such comparative data would be presented.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Stereoisomer of this compound This table is for illustrative purposes only and is not based on published experimental or computational data.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
C1 65.2 64.8 0.4
C2 34.5 34.1 0.4
C3 28.9 29.3 -0.4
C3a 45.1 45.5 -0.4
C4 55.8 55.2 0.6
C5a 72.3 71.9 0.4
C6 25.6 26.0 -0.4
C7 31.7 31.2 0.5
C8 22.4 22.9 -0.5

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes to Decahydro-1H-cyclopenta[b]indolizine Skeletal Systems

The construction of the saturated this compound core presents a considerable synthetic challenge. While numerous methods exist for the synthesis of the aromatic parent, indolizine (B1195054), and its derivatives, their adaptation to this fully saturated analogue is not straightforward. rsc.orgijettjournal.org Future research must therefore focus on developing novel and efficient synthetic pathways.

Promising strategies could involve the adaptation of classical methodologies like the Scholtz or Chichibabin reactions, followed by exhaustive hydrogenation. rsc.org However, for greater efficiency and control, modern synthetic methods are likely to be more fruitful. Transition-metal-catalyzed reactions, which have revolutionized the synthesis of complex heterocycles, offer a powerful toolkit. rsc.org Catalytic systems based on palladium, copper, rhodium, and gold have been extensively used for constructing indolizine rings and could be adapted for the stereocontrolled synthesis of their decahydro counterparts. organic-chemistry.org

Furthermore, the development of one-pot, multi-component reactions would be highly advantageous, enhancing atom economy and simplifying synthetic procedures. organic-chemistry.orgrsc.org An emerging area with significant potential is the use of radical-induced synthetic approaches, which are known for their efficiency in constructing complex cyclic systems and high functional group tolerance. rsc.org A comparative overview of potential strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Challenges for the Decahydro System
Classical Cycloaddition & Hydrogenation Utilizes well-established reactions (e.g., 1,3-dipolar cycloaddition).Lack of stereocontrol; harsh hydrogenation conditions may not be compatible with all functional groups.
Transition-Metal Catalysis High efficiency; potential for stereo- and regiocontrol; mild reaction conditions. organic-chemistry.orgCatalyst sensitivity; development of specific catalysts and ligands for the saturated system is required.
One-Pot/Multi-Component Reactions Increased efficiency; reduced waste; operational simplicity. rsc.orgOptimization of complex reaction cascades; ensuring compatibility of all components and catalysts.
Radical Cyclization High efficiency in ring construction; tolerance of various functional groups. rsc.orgControl of radical reactivity and selectivity; potential for undesired side reactions.

Exploration of Alternative Catalytic Systems for Improved Stereo- and Regioselectivity

The this compound scaffold possesses multiple stereogenic centers, making stereocontrol a paramount concern for any synthetic route. The biological activity of such molecules is often highly dependent on their specific stereochemistry. Therefore, a critical area of future research is the exploration of catalytic systems that can provide precise control over both stereoselectivity and regioselectivity.

Asymmetric catalysis will be indispensable. The use of chiral ligands in conjunction with transition metals, such as rhodium-catalyzed asymmetric allylations seen in the synthesis of other functionalized indolizines, provides a template for achieving high enantioselectivity. organic-chemistry.org The choice of metal itself is crucial, as different metals (e.g., palladium, copper, iron, gold) can exhibit complementary reactivity and selectivity profiles. organic-chemistry.org For instance, palladium catalysis is well-suited for cross-coupling and cyclization reactions, while copper catalysts are often employed in cycloadditions and oxidative couplings. organic-chemistry.org

The ligand associated with the metal center plays a pivotal role in tuning the catalyst's performance. The development and screening of a diverse library of ligands, such as chiral bisoxazolinephosphine ligands, will be necessary to fine-tune the selectivity for the specific transformations required to build the decahydro skeleton. organic-chemistry.org Additionally, the potential of organocatalysis as a metal-free alternative should be thoroughly investigated. Metal-free strategies, such as those employing amine and N-heterocyclic carbene (NHC) relay catalysis, have proven effective for synthesizing related heterocycles and offer a more sustainable approach. organic-chemistry.org

Catalyst Type Potential Application in Synthesis Selectivity Target
Palladium Complexes Cyclization via C-H activation or cross-coupling. organic-chemistry.orgRegio- and Stereoselectivity
Chiral Rhodium Complexes Asymmetric hydrogenation or allylation. organic-chemistry.orgEnantioselectivity
Copper Salts/Complexes 1,3-dipolar cycloadditions; oxidative coupling. ijettjournal.orgorganic-chemistry.orgRegioselectivity
Gold Catalysts Multicomponent coupling/cycloisomerization. organic-chemistry.orgRegio- and Stereoselectivity
Chiral Organocatalysts Asymmetric Michael additions or cycloadditions. organic-chemistry.orgEnantioselectivity

Application of Flow Chemistry and Continuous Synthesis for Production

To move from laboratory-scale synthesis to viable production, modern manufacturing technologies must be considered. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, process control, and scalability. nih.govucd.ie

The synthesis of the this compound system could greatly benefit from this technology. Reactions that are highly exothermic, involve hazardous reagents, or require precise control over residence time and temperature can be managed more safely and efficiently in a flow reactor. ucd.ie The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, leading to improved selectivity and higher yields. ucd.ie

A particularly attractive avenue is the development of multi-step telescoped syntheses, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. nih.gov This approach dramatically reduces waste and production time. Given that flow chemistry has been successfully applied to the synthesis of numerous active pharmaceutical ingredients and complex heterocycles, its application to the production of this novel scaffold is a logical and promising future direction. researchgate.netunimi.it

Parameter Batch Synthesis Flow Synthesis
Safety Handling of large quantities of hazardous materials; risk of thermal runaway.Small reaction volumes; superior heat and mass transfer reduces risks. ucd.ie
Process Control Difficult to maintain uniform temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time. ucd.ie
Scalability Often requires re-optimization of reaction conditions ("scale-up issues").Scaled by "numbering-up" (running multiple reactors in parallel) or by running for longer times. ucd.ie
Efficiency & Yield Can suffer from lower yields and selectivity due to lack of precise control.Often leads to higher yields and purity due to optimized conditions. ucd.ie
Footprint Requires large reactors and significant plant space.Compact reactor systems with a much smaller physical footprint. ucd.ie

Advanced Computational Modeling for Predicting Reactivity and Conformation of Complex Decahydro Systems

In parallel with experimental work, advanced computational modeling will be an essential tool for accelerating the development of this compound chemistry. Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the structure, stability, and reactivity of this complex polycyclic system. acs.org

A primary application will be the conformational analysis of the decahydro scaffold. fiveable.me Due to the fusion of multiple rings, the system is expected to have limited conformational flexibility but multiple possible diastereomers. libretexts.org Computational modeling can predict the relative stabilities of these isomers and their preferred three-dimensional conformations, which is fundamental to understanding their potential biological interactions. fiveable.meresearchgate.net

Furthermore, computational chemistry can be used to model reaction mechanisms and predict transition state energies. nih.gov This allows for the rational design of experiments by identifying the most promising synthetic routes and catalytic systems before they are attempted in the lab. acs.org By calculating properties such as frontier molecular orbital energies, researchers can predict the most likely sites of reactivity on the molecule, guiding efforts to functionalize the core scaffold for specific applications. acs.org

Computational Method Predicted Property/Application Relevance to Research
Density Functional Theory (DFT) Ground-state geometry, conformational energies, reaction pathways, electronic properties. acs.orgPredicting stable isomers, understanding reactivity, guiding catalyst selection.
Molecular Mechanics (MM) Rapid conformational searching of flexible side chains.Screening large numbers of potential derivatives for favorable conformations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments (e.g., with explicit solvent).Providing a more accurate picture of reaction energetics and selectivity.
Ab initio methods High-accuracy calculation of properties for benchmarking DFT results.Validating the accuracy of more computationally efficient methods.

Investigation of the Role of this compound as a Synthetic Intermediate to other Complex Polycycles

The this compound framework should not be viewed as an end-point, but rather as a versatile building block for the creation of even more complex polycyclic molecules. Indolizine itself is a well-known precursor to a wide range of indolizidine alkaloids, and it is conceivable that its saturated counterpart could serve a similar role in accessing novel classes of alkaloids or other natural product analogues. rsc.org

Future research should explore the selective functionalization of the decahydro scaffold. Methods for late-stage C-H activation could be employed to introduce new substituents at specific positions, creating structural diversity from a common intermediate. Alternatively, controlled oxidation could be used to re-introduce unsaturation, leading back to partially saturated or fully aromatic indolizine systems with unique substitution patterns.

The inherent three-dimensionality and conformational rigidity of polycyclic systems make them highly attractive in medicinal chemistry, as these features can lead to high binding affinity and selectivity for biological targets. nih.gov By using the this compound core in diversity-oriented synthesis, it will be possible to generate libraries of novel, complex polycycles for screening against a range of diseases, opening up new avenues in drug discovery.

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